molecular formula C22H14ClN3O6S B301027 2-chloro-5-{[(2E,5Z)-3-methyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

2-chloro-5-{[(2E,5Z)-3-methyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B301027
M. Wt: 483.9 g/mol
InChI Key: FJJBXYXORIQWLQ-KXSRYFARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-{[(2E,5Z)-3-methyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiazolidinone ring, and a benzoic acid moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2-chloro-5-{[(2E,5Z)-3-methyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves multiple steps. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with 3-methyl-4-oxo-1,3-thiazolidine-2-thione to form an intermediate. This intermediate is then reacted with 2-chloro-5-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research suggests it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer properties could be linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other furan and thiazolidinone derivatives, such as:

Properties

Molecular Formula

C22H14ClN3O6S

Molecular Weight

483.9 g/mol

IUPAC Name

2-chloro-5-[[(5Z)-3-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C22H14ClN3O6S/c1-25-20(27)19(33-22(25)24-12-6-8-16(23)15(10-12)21(28)29)11-13-7-9-18(32-13)14-4-2-3-5-17(14)26(30)31/h2-11H,1H3,(H,28,29)/b19-11-,24-22?

InChI Key

FJJBXYXORIQWLQ-KXSRYFARSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=NC4=CC(=C(C=C4)Cl)C(=O)O

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=NC4=CC(=C(C=C4)Cl)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=NC4=CC(=C(C=C4)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.